molecular formula C8H11NS B013005 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro- CAS No. 102997-01-3

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

Cat. No. B013005
M. Wt: 153.25 g/mol
InChI Key: JUPMBVNRFXPRCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine has been achieved through several methodologies, demonstrating the versatility and accessibility of this heterocyclic system. Frehel et al. (1985) described two new synthetic routes starting from 2-(2-thienyl)ethylamine or its N-(2-chlorobenzyl) derivative, involving novel ring expansion techniques (Frehel, Badorc, Pereillo, & Maffrand, 1985). Furthermore, novel synthesis approaches targeting related structures, such as tetrahydropyrido and dihydrobenzo derivatives, highlight the structural diversity achievable within this chemical family (Porashar, Biswas, Sahu, Chutia, & Saikia, 2022).

Molecular Structure Analysis

The molecular structure of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine and its derivatives has been a subject of extensive study, including X-ray crystallography and molecular modeling. These studies have provided insights into the conformational preferences and structural dynamics of the thienoazepine ring system. The crystal structure determinations and molecular modeling efforts have helped elucidate the three-dimensional arrangements and the influence of substitutions on the core structure, aiding in the understanding of their chemical behavior and reactivity (Pesyan, 2010).

Chemical Reactions and Properties

Thieno[2,3-d]azepines undergo a variety of chemical reactions, reflecting their reactive nature and potential for further functionalization. The reactivity patterns include nucleophilic substitutions, cycloadditions, and ring expansion reactions, enabling the synthesis of a wide range of derivatives with diverse functional groups. This reactivity is leveraged in synthetic organic chemistry to create molecules of greater complexity and specificity for potential applications in drug development and materials science.

Physical Properties Analysis

The physical properties of 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepines, such as melting points, boiling points, and solubility in various solvents, are influenced by their molecular structure. These properties are crucial for determining the compound's suitability for different applications, including its behavior in organic synthesis reactions and potential use in pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 4H-Thieno[2,3-d]azepine derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are essential for understanding their behavior in chemical reactions. The presence of the thienoazepine core imparts unique electronic characteristics that affect their interaction with other molecules, thus defining their role in synthetic pathways and potential biological activities.

Scientific Research Applications

Heterocyclic Compound Applications

  • Synthesis and Biological Properties : Heterocyclic compounds, including azepine derivatives, have been extensively studied for their pharmacological and therapeutic implications. Research focusing on the synthesis, reactions, and biological properties of these compounds highlights their significance in drug discovery and development. The mechanisms often involve ring expansion methods and the synthesis of various derivatives, underscoring their potential in medicinal chemistry (Kaur, Garg, Malhi, & Sohal, 2021).

  • Pharmaceutical Significance : Azepane-based motifs, including 4H-Thieno[2,3-d]azepine derivatives, are highlighted for their wide range of pharmacological properties. Their structural diversity makes them valuable in discovering new therapeutic agents. Over 20 azepane-based drugs have been FDA-approved, showcasing their importance in treating various diseases. This area remains a hot topic in medicinal chemistry, pointing towards ongoing research and development efforts to discover less toxic and more effective drug analogs (Zha, Rakesh, Manukumar, Shantharam, & Long, 2019).

  • Energy Material Applications : High-nitrogen azine energetic materials, including azepine derivatives, represent a key area in energy material research. These compounds have applications in propellants, mixed explosives, and gas generators, offering benefits such as improved burning rates, reduced sensitivity, and enhanced detonation performance. The broad application prospects of these compounds in energetic materials underline their importance in both military and civilian technologies (Yongjin & Shuhong, 2019).

Safety And Hazards

  • Regulatory Compliance : Complying with safety regulations during production and use .

Future Directions

  • Collaborations : Collaborating across disciplines for holistic understanding .

properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NS/c1-4-9-5-2-8-7(1)3-6-10-8/h3,6,9H,1-2,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPMBVNRFXPRCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC2=C1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80467814
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

CAS RN

102997-01-3
Record name 4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80467814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4H,5H,6H,7H,8H-thieno[2,3-d]azepine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

The product of step d) (200 mg, 0.89 mmol) was dissolved in 15 mL CHCl3 and treated with TMSI (4.5 mmol, 600 uL). After heating to 70° C. overnight, the reaction was carefully quenched with MeOH (10 mL) and 1 M NaOH (20 mL). The subtitle compound was extracted into DCM (3×20 mL). The extracts were dried over MgSO4 and concentrated to give 178 mg of the subtitle compound. 1H NMR (300 MHz, DMSO) 7.20 (d, J=5 Hz, 1H), 6.85 (d, J=5 Hz, 1H), 3.42-3.61 (m, 4H), 2.71-3.03 (m, 4H). MS: ESI (positive): 154 (M+H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
600 μL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 2
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 3
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 4
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 5
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-
Reactant of Route 6
4H-Thieno[2,3-d]azepine, 5,6,7,8-tetrahydro-

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